2,3,4-trimethyl-9-propyl-7H-furo[2,3-f]chromen-7-one
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Overview
Description
2,3,4-trimethyl-9-propyl-7H-furo[2,3-f]chromen-7-one is a synthetic organic compound belonging to the class of furochromenes. This compound is characterized by its unique structure, which includes a furan ring fused to a chromene system, with three methyl groups and a propyl group attached at specific positions. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Safety and Hazards
This involves understanding the toxicological properties of the compound, including its LD50 (the dose at which it is lethal to 50% of a population), its potential for causing cancer (carcinogenicity), whether it causes birth defects (teratogenicity), and how it might be safely handled and disposed of .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trimethyl-9-propyl-7H-furo[2,3-f]chromen-7-one typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of the furan ring and subsequent alkylation to introduce the methyl and propyl groups. Key steps may include:
Formation of the chromene core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Introduction of the furan ring: This step often involves the use of furan derivatives and coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2,3,4-trimethyl-9-propyl-7H-furo[2,3-f]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2,3,4-trimethyl-9-propyl-7H-furo[2,3-f]chromen-7-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethyl-9-propyl-7H-furo[2,3-f]chromen-7-one
- 2,3,4-trimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one
- 9-ethyl-2,3,4-trimethyl-7H-furo[2,3-f]chromen-7-one
Uniqueness
2,3,4-trimethyl-9-propyl-7H-furo[2,3-f]chromen-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
Properties
IUPAC Name |
2,3,4-trimethyl-9-propylfuro[2,3-f]chromen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-5-6-12-8-14(18)20-13-7-9(2)15-10(3)11(4)19-17(15)16(12)13/h7-8H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGPBGHKSNKZMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=C(O3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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